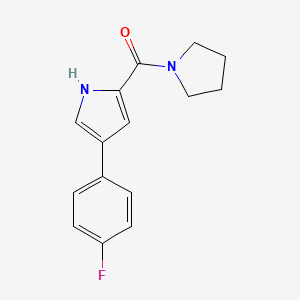

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c16-13-5-3-11(4-6-13)12-9-14(17-10-12)15(19)18-7-1-2-8-18/h3-6,9-10,17H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQYKGUKEOTKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.

Attachment of the Pyrrolidinyl Group: The final step involves the formation of the methanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using a pyrrolidinyl ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives with hydrogenated bonds.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorophenyl group can enhance binding affinity to target proteins, while the pyrrole and pyrrolidinyl groups contribute to the overall molecular stability and bioavailability.

Comparison with Similar Compounds

Variations in Aromatic Substituents

a. Fluorophenyl vs. Chloro-Fluorophenyl Groups

- (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS 898763-41-2) replaces the 4-fluorophenyl group with a chloro-fluoro-substituted phenyl ring.

- {4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}(4-fluorophenyl)methanone (MolWeight: 416.43) adds a nitro group and piperazine ring, increasing molecular weight and polarity, which may influence solubility and pharmacokinetics .

b. Trifluoromethyl-Substituted Analogs

- Compounds such as (5-(3-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)(...)-methanone () feature trifluoromethyl groups, which significantly enhance lipophilicity and metabolic stability. The HRMS data (m/z 598.2233) and IR peaks (e.g., 1329 cm⁻¹ for C-F stretches) highlight distinct spectroscopic profiles compared to non-CF₃ analogs .

Heterocycle Modifications

a. Pyrrole vs. Indole Derivatives

- (2-(1-(4-Fluorophenyl)-2-nitroethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone (3k, 68% yield) replaces pyrrole with indole, a larger aromatic system. The indole’s NH group may participate in hydrogen bonding, altering biological interactions. The higher yield (68% vs. 45% for analog 3j) suggests improved synthetic efficiency for indole derivatives .

b. Triazole-Containing Analogs

- (5-(5-Chloropyridin-2-yl)-1H-pyrrol-2-yl)(...triazol-1-yl...)-methanone (Compound 8, 85% yield) incorporates a 1,2,3-triazole ring, introducing additional hydrogen-bonding sites and rigidity. Such modifications are common in drug design to enhance target affinity .

Amine Group Variations

a. Pyrrolidin-1-yl vs. Piperidin-1-yl

- {4-[4-Fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}(4-fluorophenyl)methanone (MolWeight: 430.45) substitutes pyrrolidine with piperidine, increasing the ring size from 5- to 6-membered. This change may affect conformational flexibility and steric interactions .

Table 2: Molecular Weight and Substituent Effects

Structural and Crystallographic Insights

The crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone () reveals intermolecular N-H···O hydrogen bonds, stabilizing the lattice. While data for the target compound are lacking, analogous hydrogen-bonding patterns are likely, given the shared pyrrole and carbonyl motifs .

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1219844-44-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone is , with a molecular weight of 258.29 g/mol. The structure is characterized by the presence of a pyrrole ring and a pyrrolidine moiety, which are significant in modulating biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties . For instance, it has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µM |

| Escherichia coli | 10 µM |

| Pseudomonas aeruginosa | 15 µM |

These findings suggest that (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown anti-inflammatory effects in vitro. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

The biological activity of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It may modulate receptors associated with pain and inflammation, providing dual benefits as both an analgesic and anti-inflammatory agent.

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of pyrrole compounds, including (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone. The results indicated that this compound had superior activity compared to standard antibiotics against resistant strains of bacteria .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound using a murine model of inflammation. The results showed a significant reduction in paw edema and inflammatory markers when treated with (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(pyrrolidin-1-yl)methanone . This suggests its potential therapeutic application in inflammatory diseases.

Q & A

Q. Basic

- NMR Spectroscopy :

- X-Ray Crystallography : Use SHELXL for refinement . Single-crystal diffraction (e.g., Mo-Kα radiation) reveals bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) .

- IR Spectroscopy : Detect ketone C=O stretch (~1650–1700 cm⁻¹) and pyrrole N-H stretch (~3400 cm⁻¹) .

What strategies can optimize the yield and purity of this compound during scale-up?

Q. Advanced

- Reaction Optimization :

- Use continuous flow reactors to control exothermic reactions and improve reproducibility .

- Screen catalysts (e.g., Pd/C for coupling reactions) to reduce side products.

- Purification :

- Analytical Validation :

How can computational methods aid in predicting the biological targets of this compound?

Q. Advanced

- Molecular Docking :

- QSAR Modeling :

- Correlate substituent electronic properties (Hammett σ values) with activity data from analogs .

- MD Simulations :

- Simulate binding stability in lipid bilayers or protein active sites (e.g., using GROMACS) .

What experimental approaches are recommended for analyzing its potential as a kinase inhibitor?

Q. Advanced

- Kinase Profiling :

- Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ATP-competitive assays (Cisbio KinaseGlo) .

- Mechanistic Studies :

- Perform IC₅₀ determinations with varying ATP concentrations to assess competitive inhibition.

- Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) .

- Cellular Assays :

How can researchers resolve discrepancies in reported biological activity data?

Q. Advanced

- Source Analysis :

- Assay Conditions :

- Standardize protocols (e.g., serum concentration, incubation time) across labs.

- Replicate studies under hypoxic vs. normoxic conditions if targeting tumor microenvironments .

- Polymorphism Screening :

What are the key chemical reactions this compound can undergo for structural diversification?

Q. Basic

- Ketone Reactivity :

- Pyrrole Modifications :

- Pyrrolidine Functionalization :

What safety precautions are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (analogs in cause irritation) .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates (e.g., xylene in cyclization steps) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

How does the fluorophenyl group influence the compound’s physicochemical properties?

Q. Advanced

- Lipophilicity : The fluorine atom increases logP (measured via shake-flask method), enhancing membrane permeability .

- Metabolic Stability :

- Fluorine reduces CYP450-mediated oxidation, as shown in microsomal assays with rat liver S9 fractions .

- Electronic Effects :

What crystallographic databases or software are essential for structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.